molecular formula C19H25N7O B2993548 2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 887213-16-3

2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

Cat. No.: B2993548
CAS No.: 887213-16-3
M. Wt: 367.457
InChI Key: KOXUUBHWOZPUOW-UHFFFAOYSA-N
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Description

2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a complex chemical compound, noted for its diverse applications in medicinal chemistry and pharmacology. Its unique structure lends itself to a range of chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multi-step organic reactions. Initially, the starting materials undergo a sequence of nucleophilic substitutions, cyclizations, and functional group manipulations. For instance, one common route starts with the synthesis of the pyrazolopyrimidine core, followed by functionalization with an appropriate piperazine derivative. The final steps typically involve attaching the ethanol moiety under mild, controlled conditions.

Industrial Production Methods

In an industrial setting, production scales up with optimized reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

  • Reduction: : Reduction reactions can modify functional groups, typically using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering different positions in the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing agents: : Sodium borohydride (NaBH₄), hydrogenation over palladium/carbon (Pd/C)

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions, Lewis acids for certain electrophilic substitutions

Major Products

Products vary depending on the reaction, but typically include derivatives with modified pharmacological properties or intermediates for further synthesis.

Scientific Research Applications

2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol has significant potential in various scientific fields:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Serves as a probe to study cellular processes.

  • Medicine: : Investigated for its potential in developing therapeutic agents for conditions such as cancer and neurological disorders.

  • Industry: : Applied in the development of new materials and catalysts.

Mechanism of Action

This compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The interaction often involves binding to the active site, thereby modulating the activity of the target protein. This mechanism can lead to a cascade of cellular events, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

  • 2-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

  • 2-(4-(1-methyl-4-aminopyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

This compound’s unique structure and properties enable it to serve as a versatile tool in scientific research and potential therapeutic applications. Anything specific you want to dive deeper into?

Properties

IUPAC Name

2-[4-[1-methyl-4-(2-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-14-5-3-4-6-16(14)21-17-15-13-20-24(2)18(15)23-19(22-17)26-9-7-25(8-10-26)11-12-27/h3-6,13,27H,7-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXUUBHWOZPUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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